![molecular formula C21H17N3O3S B2585798 N-(苯并[d]噻唑-2-基)-1-((3-甲基苄基)氧基)-2-氧代-1,2-二氢吡啶-3-甲酰胺 CAS No. 852366-12-2](/img/structure/B2585798.png)

N-(苯并[d]噻唑-2-基)-1-((3-甲基苄基)氧基)-2-氧代-1,2-二氢吡啶-3-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

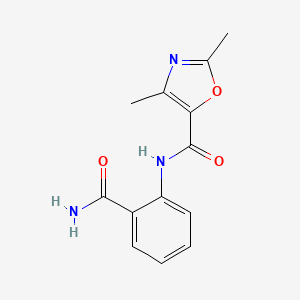

N-(benzo[d]thiazol-2-yl)-1-((3-methylbenzyl)oxy)-2-oxo-1,2-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C21H17N3O3S and its molecular weight is 391.45. The purity is usually 95%.

BenchChem offers high-quality N-(benzo[d]thiazol-2-yl)-1-((3-methylbenzyl)oxy)-2-oxo-1,2-dihydropyridine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(benzo[d]thiazol-2-yl)-1-((3-methylbenzyl)oxy)-2-oxo-1,2-dihydropyridine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

EGFR 抑制剂在癌症治疗中的应用

该化合物因其作为表皮生长因子受体 (EGFR) 抑制剂的潜力而受到关注 . EGFR 是一种跨膜糖蛋白,与 EGFR 过表达或过度活化相关的突变与多种人类癌症有关 . 该化合物已显示出形成多种结合相互作用的潜力,在该化合物与受体腔结合时稳定 EGFR 蛋白 . 这可能构成癌症治疗中一类新的有效药物 .

非线性光学 (NLO) 性质

该化合物因其非线性光学 (NLO) 性质而被合成和表征 . 五种新合成化合物中有两种表现出强烈的 NLO 性质 . 这些性质通过紫外光谱和二次谐波产生 (SHG) 现象得到证实 . 具有较大带隙的化合物具有更多 SHG 性质 .

酶抑制潜力

该化合物因其对丁酰胆碱酯酶 (BChE) 和乙酰胆碱酯酶 (AChE) 的酶抑制潜力而受到关注 . 这些酶参与某些神经递质的分解,而这些酶的抑制剂被用于治疗阿尔茨海默病等疾病 .

作用机制

Target of Action

The primary target of N-(benzo[d]thiazol-2-yl)-1-((3-methylbenzyl)oxy)-2-oxo-1,2-dihydropyridine-3-carboxamide is the Epidermal Growth Factor Receptor (EGFR), a transmembrane glycoprotein . Mutations leading to EGFR overexpression or overactivity have been associated with a variety of human cancers .

Mode of Action

The compound N-(benzo[d]thiazol-2-yl)-1-((3-methylbenzyl)oxy)-2-oxo-1,2-dihydropyridine-3-carboxamide interacts with its target, the EGFR, by inhibiting EGFR kinase activity . This inhibition competes with the receptor’s cognate ligands, potentially constituting a new class of effective drugs in cancer therapy .

Biochemical Pathways

The action of N-(benzo[d]thiazol-2-yl)-1-((3-methylbenzyl)oxy)-2-oxo-1,2-dihydropyridine-3-carboxamide affects the p53 activation pathway via mitochondrial-dependent pathways . This regulation of cell cycle and apoptosis is crucial in the context of cancer, where rapid cell proliferation is a common characteristic .

Pharmacokinetics

The pharmacokinetic properties of N-(benzo[d]thiazol-2-yl)-1-((3-methylbenzyl)oxy)-2-oxo-1,2-dihydropyridine-3-carboxamide The compound’s strong binding affinity towards the egfr, as substantiated by the binding energy calculation using the mm-pbsa approach, suggests potential bioavailability .

Result of Action

The action of N-(benzo[d]thiazol-2-yl)-1-((3-methylbenzyl)oxy)-2-oxo-1,2-dihydropyridine-3-carboxamide results in G2/M cell cycle arrest . The levels of p53 increase tremendously in cells treated with the compound . The balance in levels of key mitochondrial proteins such as Bcl-2 and Bax is altered, which results in apoptosis by accelerating the expression of caspases .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of N-(benzo[d]thiazol-2-yl)-1-((3-methylbenzyl)oxy)-2-oxo-1,2-dihydropyridine-3-carboxamide The compound’s potential as a small-molecule activator of p53, which regulates the equilibrium between rapid cell proliferation and apoptosis, suggests that it may be a potential candidate for further biological testing in in vivo cancer models .

生化分析

Biochemical Properties

The compound N-(benzo[d]thiazol-2-yl)-1-((3-methylbenzyl)oxy)-2-oxo-1,2-dihydropyridine-3-carboxamide has been studied as a potential inhibitor of the Epidermal Growth Factor Receptor (EGFR) kinase . EGFR is a transmembrane glycoprotein, and mutations that lead to EGFR overexpression or overactivity have been associated with a variety of human cancers .

Cellular Effects

The compound has shown potential anti-cancer activity against various cancer cell lines, including Colo205, U937, MCF7, and A549 . It has been observed to induce G2/M cell cycle arrest in the Colo205 cell line .

Molecular Mechanism

The molecular mechanism of action of N-(benzo[d]thiazol-2-yl)-1-((3-methylbenzyl)oxy)-2-oxo-1,2-dihydropyridine-3-carboxamide involves binding to the EGFR kinase, thereby inhibiting its activity . This inhibition competes with the receptor’s cognate ligands, potentially constituting a new class of effective drugs in cancer therapy .

Temporal Effects in Laboratory Settings

Molecular dynamics simulation studies have shown that the EGFR protein becomes stable when the compound binds to the receptor cavity .

Metabolic Pathways

Given its potential role as an EGFR inhibitor, it may influence pathways related to cell growth and proliferation .

属性

IUPAC Name |

N-(1,3-benzothiazol-2-yl)-1-[(3-methylphenyl)methoxy]-2-oxopyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17N3O3S/c1-14-6-4-7-15(12-14)13-27-24-11-5-8-16(20(24)26)19(25)23-21-22-17-9-2-3-10-18(17)28-21/h2-12H,13H2,1H3,(H,22,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMCGHPRHPAKGRC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CON2C=CC=C(C2=O)C(=O)NC3=NC4=CC=CC=C4S3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2585716.png)

![N-(5-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide](/img/structure/B2585718.png)

![N'-(3,5-dimethylphenyl)-N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}ethanediamide](/img/structure/B2585720.png)

![ethyl 4-[(7-ethoxy-4-oxo-4H-chromen-3-yl)oxy]benzoate](/img/structure/B2585723.png)

![3-((5-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2585725.png)

![4-methoxy-N-{2-[4-(4-methoxybenzoyl)piperazin-1-yl]ethyl}benzamide](/img/structure/B2585726.png)

![2-(1-{[(tert-butoxy)carbonyl]amino}cyclopropyl)pyrimidine-4-carboxylic acid](/img/structure/B2585728.png)

![4-Cyclopropyl-6-[(1-{imidazo[1,2-b]pyridazin-6-yl}piperidin-4-yl)methoxy]pyrimidine](/img/structure/B2585730.png)

![1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-methylpiperidine hydrochloride](/img/structure/B2585731.png)